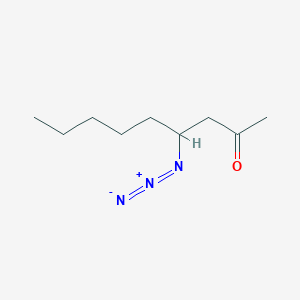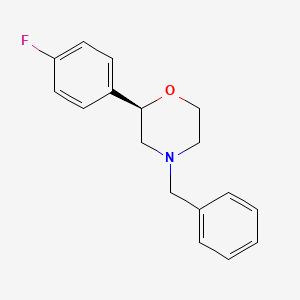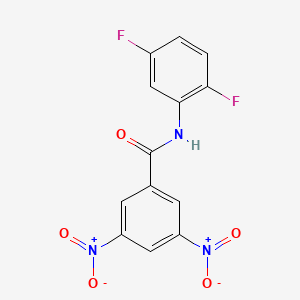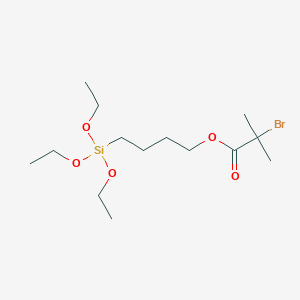![molecular formula C10H10N7O5+ B12635233 5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B12635233.png)
5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that features a unique combination of azido, nitro, and pyrido-pyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the pyrido-pyrimidine core: This can be achieved through the cyclization of appropriate aminopyrimidine derivatives with aldehydes or ketones under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrido-pyrimidine core using nitric acid or a nitrating mixture.
Azidation: Conversion of a suitable leaving group (e.g., halide) to the azido group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: Sodium azide in DMF for azidation reactions.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Amine derivatives: Formed from the reduction of the azido group.
Substituted derivatives: Formed from nucleophilic substitution reactions.
科学研究应用
5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.
Biological Studies: Used as a probe in biochemical assays due to its unique functional groups.
作用机制
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, making it useful for bioconjugation studies.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the core structure but differ in functional groups.
Azido-nitro compounds: Compounds with both azido and nitro groups but different core structures.
属性
分子式 |
C10H10N7O5+ |
|---|---|
分子量 |
308.23 g/mol |
IUPAC 名称 |
5-azido-1,3,8-trimethyl-6-nitro-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione |
InChI |
InChI=1S/C10H10N7O5/c1-14-7-4(8(18)16(3)10(20)15(7)2)5(12-13-11)6(9(14)19)17(21)22/h4H,1-3H3/q+1 |
InChI 键 |
ODPXPSNWAGSTDQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=[N+](C(=O)N(C(=O)C2C(=C(C1=O)[N+](=O)[O-])N=[N+]=[N-])C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)

![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)


![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene](/img/structure/B12635189.png)
![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)
![Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635201.png)





![N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12635225.png)
